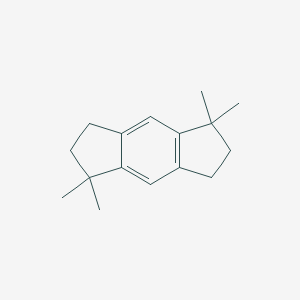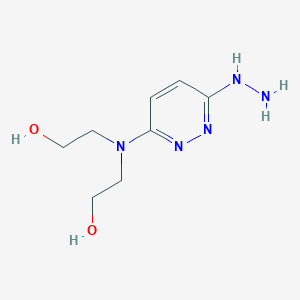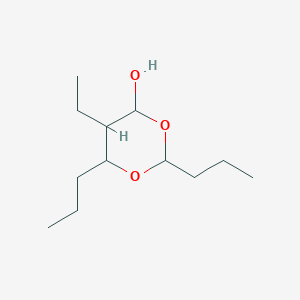
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-, also known as DPDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPDO is a cyclic ether that contains two propyl and one ethyl group attached to a dioxane ring. This compound has been synthesized by various methods and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is not well understood. However, it has been suggested that 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- may exert its antitumor and antiviral activities by inhibiting the activity of certain enzymes involved in the replication of cancer and virus cells.
Biochemical and Physiological Effects:
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit low toxicity and good biocompatibility. It has also been shown to possess good solubility in various solvents, making it a suitable candidate for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its ease of synthesis and availability. It can be synthesized by a simple reduction reaction and is readily available in the market. However, one of the limitations of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- is its low stability, which makes it difficult to handle and store.
Orientations Futures
There are several future directions for the research and development of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-. One potential direction is the synthesis of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- derivatives with improved stability and bioactivity. Another direction is the investigation of the mechanism of action of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives. Additionally, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be explored for its potential applications in other fields, such as catalysis and energy storage. Further research is needed to fully explore the potential of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- and its derivatives.
Méthodes De Synthèse
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- can be synthesized by the reaction of 5-ethyl-2,6-dipropyl-1,4-dioxane-2,3-dione with sodium borohydride in the presence of a catalytic amount of iodine. This reaction leads to the reduction of the dione group to a hydroxyl group, resulting in the formation of 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl-.
Applications De Recherche Scientifique
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been found to exhibit antitumor and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, 1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- has been used as a reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
16889-19-3 |
|---|---|
Nom du produit |
1,3-Dioxan-4-ol, 5-ethyl-2,6-dipropyl- |
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
5-ethyl-2,6-dipropyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C12H24O3/c1-4-7-10-9(6-3)12(13)15-11(14-10)8-5-2/h9-13H,4-8H2,1-3H3 |
Clé InChI |
OHFLMXOCEVFBCA-UHFFFAOYSA-N |
SMILES |
CCCC1C(C(OC(O1)CCC)O)CC |
SMILES canonique |
CCCC1C(C(OC(O1)CCC)O)CC |
Autres numéros CAS |
16889-19-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





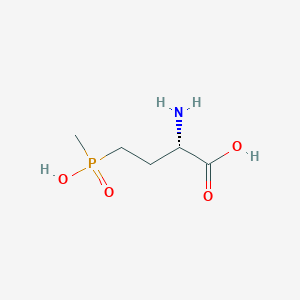
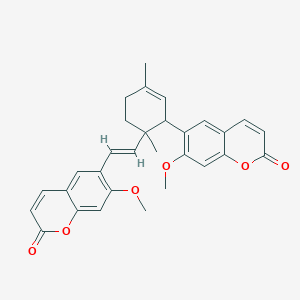
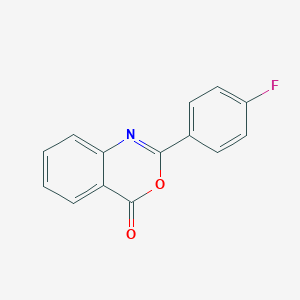
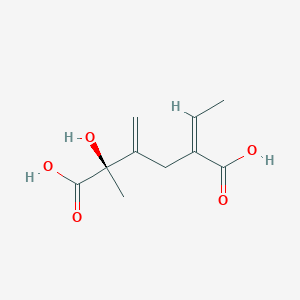
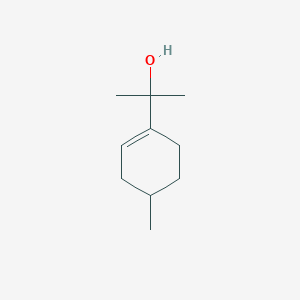


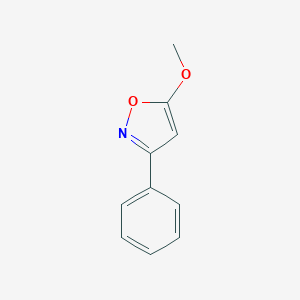
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
